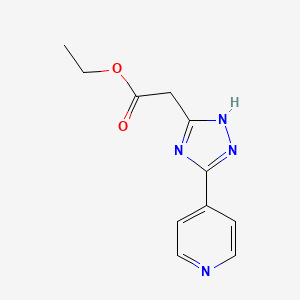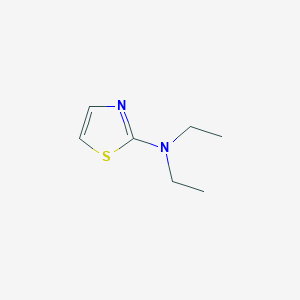
Methyl-4-(6-Chlor-1-ethyl-4-oxo-1,4-dihydrochinolin-3-carboxamido)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate is a synthetic organic compound that belongs to the quinolone family. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethyl group at the 1-position, along with a carboxamido and benzoate ester functional group, makes this compound unique and potentially useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
Target of Action
The primary target of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate is currently unknown. The compound is structurally similar to certain quinolone derivatives , which are known to target bacterial DNA gyrase and topoisomerase IV . .
Mode of Action
Based on its structural similarity to quinolones, it may interact with its targets by inhibiting the supercoiling activity of dna gyrase and topoisomerase iv, thereby preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to quinolones, it may disrupt DNA replication and transcription in bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility in DMSO and methanol suggests that it may have good bioavailability, but this needs to be confirmed through experimental studies.
Result of Action
If it acts like quinolones, it may cause bacterial cell death by disrupting DNA replication and transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl substituents at the desired positions on the quinoline ring.
Amidation and esterification: The carboxamido group is introduced through an amidation reaction, followed by esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against certain bacterial strains.
Uniqueness
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinolones
Eigenschaften
IUPAC Name |
methyl 4-[(6-chloro-1-ethyl-4-oxoquinoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-23-11-16(18(24)15-10-13(21)6-9-17(15)23)19(25)22-14-7-4-12(5-8-14)20(26)27-2/h4-11H,3H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJXIQBJCWFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide](/img/structure/B2400302.png)

![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/new.no-structure.jpg)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)




![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)


